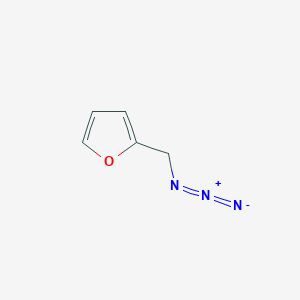

2-(azidomethyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQAMKKRBKQSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azidomethyl Furan and Its Derivatives

Bio-Derived Synthetic Pathways

The push towards sustainable chemistry has led to the development of synthetic routes for 2-(azidomethyl)furan that originate from renewable biomass. These methods leverage readily available bio-based platform chemicals, offering a greener alternative to fossil fuel-based syntheses.

Synthesis from Renewable Biomass Precursors

A significant advancement in the bio-derived synthesis of furan (B31954) derivatives involves the use of 5-(hydroxymethyl)furfural (HMF), a key platform chemical produced from the dehydration of carbohydrates like fructose (B13574) and cellulose. thieme-connect.comthieme-connect.com HMF serves as a versatile starting point for a variety of furan-based compounds. frontiersin.org The synthesis of this compound can be achieved through a multi-step process beginning with HMF.

One prominent pathway involves the conversion of HMF to 5-(chloromethyl)furfural (CMF) in a biphasic system using hydrogen chloride, a reaction that can achieve a yield of 92%. thieme-connect.comthieme-connect.com CMF itself is considered a valuable platform chemical as it can be directly obtained from biomass. thieme-connect.comthieme-connect.com Following the formation of CMF, a subsequent nucleophilic substitution of the chlorine atom with a sodium azide (B81097) under mild conditions yields 5-(azidomethyl)furfural (AMF) with nearly complete conversion. thieme-connect.comthieme-connect.com This azide-functionalized furan can then be further modified. For instance, it can be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to produce a range of triazole-containing furan derivatives. researchgate.netthieme-connect.comscilit.net

Another bio-derived route starts with furfuryl alcohol, which can be produced from the hydrogenation of furfural (B47365), another important biomass-derived chemical. osti.govresearchgate.netrsc.org The conversion of furfuryl alcohol to this compound would typically involve the transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide source.

Table 1: Key Bio-Derived Precursors and Intermediates

| Compound Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 5-(Hydroxymethyl)furfural (HMF) | Carbohydrates (e.g., Fructose, Cellulose) | Dehydration | thieme-connect.comthieme-connect.com |

| 5-(Chloromethyl)furfural (CMF) | 5-(Hydroxymethyl)furfural (HMF) | Chlorination | thieme-connect.comthieme-connect.com |

| 5-(Azidomethyl)furfural (AMF) | 5-(Chloromethyl)furfural (CMF) | Azidation | thieme-connect.comthieme-connect.com |

| Furfuryl Alcohol | Furfural | Hydrogenation | osti.govresearchgate.netrsc.org |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives from biomass aligns with several key principles of green chemistry. The use of renewable feedstocks like carbohydrates is a cornerstone of this approach. researchgate.netcolab.ws Furthermore, the development of efficient, high-yielding reactions under mild conditions, such as the near-quantitative conversion of CMF to AMF at room temperature, minimizes energy consumption and waste generation. thieme-connect.comthieme-connect.com

The application of "click chemistry," particularly the CuAAC reaction, is another hallmark of green synthesis in this context. researchgate.netscilit.net These reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups, often proceeding in environmentally benign solvents like water or ethanol-water mixtures. thieme-connect.comresearchgate.net The synthesis of a "self-clickable" monomer, 2-azidomethyl-5-ethynylfuran, directly from renewable biomass exemplifies a sophisticated green chemistry strategy, enabling the creation of novel oligomeric materials through click polycondensation under mild conditions. thieme-connect.comresearchgate.netthieme-connect.comscilit.net

Conventional Chemical Synthesis Routes

Alongside bio-derived methods, traditional organic synthesis provides robust and versatile strategies for preparing this compound and its analogs. These routes often offer flexibility in substrate scope and allow for the introduction of diverse functionalities.

Nucleophilic Substitution Strategies

A primary and straightforward method for introducing the azido (B1232118) group onto the furan ring is through nucleophilic substitution. This typically involves a furan derivative with a good leaving group at the 2-methyl position, such as a halide or a sulfonate ester. For example, the synthesis of 5-(azidomethyl)furfural (AMF) from 5-(chloromethyl)furfural (CMF) is a classic SN2 reaction where the azide anion displaces the chloride. thieme-connect.comthieme-connect.com This reaction is highly efficient, proceeding to near completion in acetonitrile (B52724) at room temperature. thieme-connect.com Similarly, other 2-(halomethyl)furans can be converted to their corresponding 2-(azidomethyl)furans using sodium azide in a suitable solvent like DMF. researchgate.net

A two-stage process has also been reported for the synthesis of 2-azidomethyl-5-ethynylfuran (AMEF) from HMF. This involves first converting the aldehyde group of HMF to an alkyne using the Bestmann-Ohira reagent to form 2-hydroxymethyl-5-ethynylfuran (HMEF) in 97% yield. The subsequent substitution of the hydroxyl group with an azide moiety using diphenylphosphoryl azide (DPPA) and DBU affords AMEF in 86% yield. thieme-connect.comthieme-connect.com

Table 2: Nucleophilic Substitution Reactions for this compound Synthesis

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | Sodium Azide | 5-(Azidomethyl)furfural (AMF) | 99% | thieme-connect.comthieme-connect.com |

| 2-Hydroxymethyl-5-ethynylfuran (HMEF) | Diphenylphosphoryl Azide (DPPA), DBU | 2-Azidomethyl-5-ethynylfuran (AMEF) | 86% | thieme-connect.comthieme-connect.com |

Cascade Cyclization Methods

Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to constructing complex molecules in a single operation. researchgate.net While less common for the direct synthesis of simple 2-(azidomethyl)furans, cascade cyclizations have been employed to create more complex heterocyclic systems incorporating the azidomethylfuran moiety. For instance, the cascade cyclization of methyl this compound-3-carboxylates with 2-cyanoacetamides has been used to synthesize novel fused heterocyclic systems containing a triazolo-diazepine core. researchgate.netresearchgate.net

In a different context, Mn(III)-mediated cascade cyclization of 1-(azidomethyl)-2-isocyanoarenes with organoboronic acids has been developed for the construction of quinazoline (B50416) derivatives, showcasing the utility of the azidomethyl group in initiating radical cascade processes. rsc.org While not directly yielding a furan, these methods highlight the potential of cascade strategies involving azidomethyl-functionalized precursors.

Multi-step Synthetic Sequences

Another multi-step approach involves the modification of pre-existing furan rings. For example, a gram-scale synthesis of 3-(azidomethyl)-2-methyl-5-phenylfuran has been achieved through the annulation of a 2-(1-alkynyl)-2-alken-1-one with trimethylsilyl (B98337) azide (TMSN3). The resulting azidomethylfuran can then be further elaborated, for instance, through a copper-catalyzed click reaction with an alkyne or reduction of the azide to an amine.

Catalytic Approaches in this compound Synthesis

Catalytic methods are pivotal in the synthesis of furan derivatives, offering efficient and selective pathways. Research into this compound synthesis has explored both copper-catalyzed and transition-metal-free approaches to achieve the desired molecular architecture.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are prominent in the functionalization of the this compound scaffold. While not a direct synthesis of the parent compound, this "click chemistry" reaction demonstrates the utility of the azidomethyl group for creating more complex molecules. In a notable study, 5-(azidomethyl)furfural (AMF), a derivative of this compound, was reacted with various terminal alkynes using a copper(I) catalyst to produce a range of triazole-containing furan compounds. researchgate.netthieme-connect.com This "green" procedure is efficient, yielding good to excellent results. researchgate.net

The process involves dissolving 5-(azidomethyl)furfural in an aqueous ethanol (B145695) solution, followed by the addition of a copper sulfate (B86663) pentahydrate and sodium ascorbate (B8700270). thieme-connect.com The sodium ascorbate acts as a reducing agent to generate the active copper(I) species in situ. The reaction mixture is then heated with the appropriate alkyne to yield the corresponding 1,2,3-triazole derivative. thieme-connect.com The effectiveness of different copper(I) catalyst systems has been evaluated, demonstrating the versatility of this approach. researchgate.net

| Catalyst/Ligand System | Solvent | Yield (%) |

| CuSO₄/Sodium Ascorbate | EtOH/H₂O | 70 |

| CuBr/PMDETA | DMF | 91 |

| CuBr/TEEDA | DMF | 84 |

| CuBr/bipy | DMF | 76 |

| CuBr/phen | DMF | 79 |

| Data sourced from a study on the CuAAC reaction of 5-(azidomethyl)furfural with an alkyne. researchgate.net |

Transition-Metal-Free Synthetic Protocols

Transition-metal-free methods provide an alternative route to this compound, avoiding potential metal contamination in the final product. A highly efficient, one-step synthesis has been developed starting from the readily available furfuryl alcohol. wiley-vch.de This procedure involves the use of diphenyl phosphoryl azide (DPPA) as the azide source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds by cooling a solution of furfuryl alcohol and DPPA in toluene, followed by the dropwise addition of DBU. wiley-vch.de This method results in a 95% yield of this compound as a colorless oil after purification. wiley-vch.de

Another key transition-metal-free reaction is the synthesis of the important precursor, 5-(azidomethyl)furfural (AMF). This is achieved through a simple nucleophilic substitution reaction where 5-(chloromethyl)furfural is treated with sodium azide in acetonitrile. The reaction proceeds at room temperature and, after filtration and evaporation, yields AMF in near-quantitative (99%) amounts. thieme-connect.com These methods highlight effective strategies for synthesizing the azidomethylfuran core structure without the need for metal catalysts. thieme-connect.comwiley-vch.de

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the tuning of its chemical properties and the introduction of additional functionalities. These analogs are typically prepared from precursors that already contain the azidomethylfuran core.

A key example is the synthesis of 2-azidomethyl-5-ethynylfuran (AMEF), a bifunctional molecule containing both an azide and an alkyne group. researchgate.netthieme-connect.com This compound is prepared from 5-(azidomethyl)furfural (AMF) via the alkynylation of the aldehyde group using the Bestmann–Ohira reagent in the presence of potassium carbonate. thieme-connect.com This transformation introduces an ethynyl (B1212043) group at the 5-position of the furan ring, yielding the "self-clickable" AMEF building block. researchgate.netthieme-connect.com

Other substituted analogs, such as 2-(azidomethyl)-5-methylfuran, have also been synthesized, demonstrating that various substituents can be incorporated onto the furan ring. enaminestore.com

| Starting Material | Reagent(s) | Product |

| Furfuryl alcohol | Diphenyl phosphoryl azide, DBU | This compound wiley-vch.de |

| 5-(Chloromethyl)furfural | Sodium azide | 5-(Azidomethyl)furfural thieme-connect.com |

| 5-(Azidomethyl)furfural | Bestmann–Ohira reagent, K₂CO₃ | 2-Azidomethyl-5-ethynylfuran thieme-connect.com |

| Not specified | Not specified | 2-(Azidomethyl)-5-methylfuran enaminestore.com |

Reactivity Profiles and Mechanistic Investigations of 2 Azidomethyl Furan

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azide functional group in 2-(azidomethyl)furan is a versatile handle for various cycloaddition reactions, providing a powerful tool for the synthesis of more complex molecules. These reactions are central to the principles of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.gov This reaction is characterized by its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govresearchgate.net The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper(III) metallacycle intermediate that subsequently collapses to the stable triazole ring. researchgate.netresearchgate.net

In the context of this compound, the CuAAC reaction provides a straightforward route to a diverse range of furan-containing triazoles. For instance, the reaction of 5-(azidomethyl)furfural with various terminal alkynes in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), proceeds smoothly to afford the corresponding 1,2,3-triazoles in good to excellent yields. scilit.netthieme-connect.comthieme-connect.com This methodology has been successfully applied to synthesize a variety of furan-triazole hybrids by reacting this compound derivatives with different alkynes. researchgate.net

| Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuSO₄/Sodium Ascorbate | 50% aq. EtOH | 50 | - | thieme-connect.com |

| N-Boc-propargylamine | CuSO₄/Sodium Ascorbate | 50% aq. EtOH | 50 | - | thieme-connect.com |

| 3,3-Dimethylbut-1-yne | CuSO₄/Sodium Ascorbate | 50% aq. EtOH | 50 | - | thieme-connect.com |

| Pentyne-1,5-diol | CuSO₄/Sodium Ascorbate | 50% aq. EtOH | 50 | 72 | thieme-connect.com |

The choice of copper source and ligands can influence the reaction efficiency. While the classic CuSO₄/sodium ascorbate system is widely used, other copper(I) sources like CuI and various ligands can also be employed to facilitate the cycloaddition. acs.orgarkat-usa.org The reaction's robustness allows for its use in the synthesis of complex molecular architectures, including oligomers and polymers, from bio-based starting materials. scilit.netthieme-connect.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

While the CuAAC reaction is highly efficient, the potential cytotoxicity of copper has driven the development of copper-free click chemistry alternatives. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example, which utilizes a strained cyclooctyne (B158145) as the alkyne component. The relief of ring strain provides the driving force for the reaction, obviating the need for a metal catalyst.

Although direct studies detailing the SPAAC of this compound are not extensively covered in the provided search results, the general principles of SPAAC suggest its applicability. The reaction between an azide and a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), proceeds via a concerted [3+2] cycloaddition mechanism to yield the corresponding triazole. The reactivity of this compound in SPAAC would be analogous to other organic azides, making it a suitable candidate for copper-free ligation strategies in biological and materials science applications where the presence of copper is undesirable.

Other 1,3-Dipolar Cycloaddition Reactions

The azide group of this compound can also participate in 1,3-dipolar cycloadditions with dipolarophiles other than alkynes, such as alkenes and nitriles. wikipedia.org These reactions, often requiring thermal or photochemical activation, lead to the formation of various five-membered heterocycles. wikipedia.orgorganic-chemistry.org

For instance, the reaction of azides with electron-deficient alkenes can yield triazolines, which may subsequently undergo further transformations. While specific examples with this compound are not detailed in the provided results, the general reactivity pattern of organic azides suggests this possibility. researchgate.net Similarly, the cycloaddition of azides with nitriles can produce tetrazoles, although this reaction typically requires more forcing conditions or the use of a catalyst. The reactivity of the azide in this compound is expected to be comparable to other benzylic-type azides in these cycloaddition reactions.

Furan (B31954) Ring Reactivity and Functionalization

The furan ring in this compound possesses its own distinct reactivity, primarily governed by its aromatic character and the influence of the azidomethyl substituent.

Electrophilic Aromatic Substitution Patterns on the Furan Moiety

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com The heteroatom's lone pair of electrons contributes to the π-system, increasing the ring's nucleophilicity compared to benzene (B151609). pearson.com Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting carbocation intermediate is more stabilized by resonance, with three contributing structures, compared to attack at the C3 (or β) position, which yields an intermediate with only two resonance structures. pearson.comquora.com

In this compound, the C2 position is already substituted. Therefore, electrophilic substitution is expected to occur at the C5 position, which is electronically equivalent to the C2 position in unsubstituted furan. quora.com Common electrophilic substitution reactions for furans include halogenation, nitration, and Friedel-Crafts reactions, although the conditions must often be milder than those used for benzene to avoid polymerization or ring-opening. pearson.comchegg.com For example, bromination of furan can be achieved with bromine under mild conditions to yield 2-bromofuran. pearson.comchegg.com Nitration of furan can be accomplished using reagents like nitric acid in acetic anhydride (B1165640) to form 2-nitrofuran. chegg.com The azidomethyl group at the C2 position is an electron-withdrawing group, which would be expected to deactivate the furan ring towards electrophilic attack to some extent, but substitution would still be strongly directed to the C5 position.

Diels-Alder Cycloadditions Involving the Furan Ring

The furan ring can also act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reactivity allows for the construction of six-membered rings, often with high stereocontrol. However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. nih.govmasterorganicchemistry.com The Diels-Alder reaction with furan is often reversible, and the stability of the resulting adduct is a critical factor. masterorganicchemistry.com

The reaction typically proceeds with electron-deficient dienophiles, such as maleimides or maleic anhydride. nih.govresearchgate.netresearchgate.netmdpi.com The cycloaddition of furan with maleimide (B117702), for example, can lead to both endo and exo diastereomers, with the exo product often being the thermodynamically more stable isomer. mdpi.com The azidomethyl substituent at the C2 position of this compound would influence the diene's electronic properties and steric hindrance, potentially affecting the rate and stereochemical outcome of the Diels-Alder reaction. The reaction of this compound with a suitable dienophile would yield a bicyclic adduct containing an oxanorbornene skeleton, which could serve as a versatile intermediate for further synthetic transformations. mdpi.com

| Reaction Type | Typical Reagents | Major Product Position | Key Considerations | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂, HNO₃/Ac₂O | C5 (in 2-substituted furans) | Mild conditions are often required to prevent side reactions. The substituent at C2 directs to C5. | pearson.comchegg.com |

| Diels-Alder Cycloaddition | Maleimides, Maleic Anhydride | [4+2] cycloadduct | Reaction is often reversible; electron-deficient dienophiles are preferred. The exo product is often thermodynamically favored. | masterorganicchemistry.commdpi.com |

Oxidative Coupling Reactions for Furan Formation

Oxidative coupling reactions represent a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, and the furan motif is a key participant in such transformations. While direct oxidative coupling of this compound itself is not extensively detailed in the provided results, the reactivity of the furan ring in related oxidative coupling reactions provides a strong basis for understanding its potential.

Generally, transition metal-catalyzed direct oxidative coupling reactions are an efficient method for constructing complex molecules by activating C-H bonds. frontiersin.org This approach avoids the need for pre-functionalized starting materials, making it an atom-economical process. frontiersin.org In the context of furans, palladium-catalyzed oxidative coupling of furfural (B47365) has been reported to yield 5,5'-diformyl-2,2'-bifuran. ajol.info The efficiency of this reaction can be influenced by co-catalysts and the reaction conditions. ajol.info

More recent developments have focused on earth-abundant metal catalysts. For instance, an iron(III)-mediated two-fold oxidative coupling of furan with indole (B1671886) has been developed, providing access to tetra-(hetero)arylated furans. chemrxiv.org This reaction is highly efficient and proceeds using the cost-effective catalyst FeCl3·6H2O without the need for additional ligands. chemrxiv.org Similarly, copper(II)-catalyzed aerobic oxidative coupling of furans with indoles offers an expeditious route to indolyl-furans. nih.gov Mechanistic studies suggest this reaction proceeds via the chemoselective oxidation of indole by the copper catalyst, followed by a nucleophilic attack from the furan. nih.gov

The regioselectivity of these coupling reactions is a key aspect. For instance, the C2-alkynylation of furans using hypervalent iodine reagents is highly selective for the electron-rich C2 position. frontiersin.org The reactivity of the furan ring can be modulated by substituents; for example, 2-alkyl-substituted furans readily undergo alkynylation at room temperature, whereas 2-aryl furans require heating. frontiersin.org

While the azide group in this compound introduces additional reactivity, the principles of oxidative C-H functionalization of the furan ring are expected to apply. The specific influence of the azidomethyl group on the electronic properties of the furan ring and the potential for the azide to participate in or interfere with the oxidative coupling process would require specific experimental and computational investigation.

Reaction Mechanistic Elucidation through Advanced Studies

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For complex molecules like this compound, a combination of computational and experimental techniques provides deep insights into reaction pathways, transition states, and the nature of reactive intermediates.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing reaction mechanisms. rsc.org DFT allows for the estimation of chemical reaction pathways, including the energies of transition states and equilibria, which can help in predicting unknown reactions and optimizing known ones. rsc.org

In the context of furan chemistry, DFT has been used to study various reactions. For example, in the Diels-Alder reactions of furans, DFT calculations help to understand the interplay between kinetic and thermodynamic control. nih.gov The aromatic character of the furan ring, although modest, influences the reaction kinetics and thermodynamics. nih.gov

DFT studies on cycloaddition reactions involving furan derivatives have been performed to map out potential energy surfaces for different reaction pathways. pku.edu.cn For instance, in the [8 + 2] cycloadditions of dienylfurans, DFT calculations can exclude certain concerted pathways by demonstrating the high energy of the required conformers and transition states. pku.edu.cn These calculations can identify the rate-determining steps and the most favorable reaction pathways by comparing the activation free energies of different proposed mechanisms. pku.edu.cn

For reactions involving azides, DFT has been used to study the isomerization of tetrazoles to azides. rspublication.com Such studies can determine the relative stability of isomers and the energy barriers for their interconversion, providing insight into the equilibrium between ring-closed and open-chain forms. rspublication.com The effect of substituents on the electronic properties and reactivity can also be systematically investigated using DFT. rspublication.com

The application of DFT to the reactions of this compound would allow for a detailed exploration of its reactivity, including cycloadditions, rearrangements, and participation in more complex cascade reactions.

The characterization of transition states (TS) and intermediates is a cornerstone of mechanistic studies. Quantum chemical calculations are particularly powerful for this purpose, as they can provide detailed geometric and energetic information about these transient species. rsc.org

DFT calculations allow for the optimization of the geometries of transition states and intermediates along a reaction coordinate. pku.edu.cnresearchgate.net The nature of a stationary point on the potential energy surface is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency. rspublication.com

In the study of cycloaddition reactions of furan derivatives, DFT has been used to locate and analyze the structures of zwitterionic intermediates and the transition states leading to their formation and subsequent cyclization. pku.edu.cn The analysis of these structures provides insights into the bond-forming processes and the stereochemical outcomes of the reaction.

For reactions involving azides, the transition states for processes like the ring-opening of a fused tetrazole to an azide have been computationally characterized. rspublication.com These calculations reveal changes in bond lengths and angles as the reaction progresses from reactant to product through the transition state. rspublication.com

The stability and reactivity of intermediates, such as radical cations formed during oxidative coupling reactions, can also be assessed. nih.gov For example, in the copper-catalyzed coupling of indoles and furans, the indole is proposed to form a radical cation intermediate, which is then attacked by the nucleophilic furan. nih.gov

A comprehensive study of this compound would involve the computational analysis of transition states and intermediates for its various potential reactions, such as [3+2] cycloadditions of the azide moiety or reactions involving the furan ring.

Many reactions can proceed through either radical or ionic pathways, and determining the operative mechanism is a key challenge. Advanced studies often explore both possibilities to identify the most likely route.

In the context of furan chemistry, Diels-Alder reactions are typically considered concerted, but stepwise mechanisms involving radical or ionic intermediates are also possible depending on the specific reactants. nih.gov DFT calculations can help distinguish between these pathways by comparing their activation barriers. pku.edu.cn For instance, the possibility of an electron transfer from a dienylfuran to a dienophile to initiate an ionic pathway can be computationally assessed; a large energy increase for such a process would render it unlikely. pku.edu.cn

Oxidative coupling reactions frequently involve radical or radical cation intermediates. nih.gov In the iron- and copper-catalyzed coupling of furans with indoles, a proposed mechanism involves the single-electron transfer (SET) oxidation of the indole to form a radical cation. chemrxiv.orgnih.gov Similarly, the chemistry of hypervalent iodine(III) reagents often involves radical pathways, where the reagent acts as a single electron oxidant to generate carbon or heteroatom radicals. acs.org These radicals can then participate in addition or coupling reactions. acs.org

The azide group itself can be a source of radicals. For example, arene azidation can occur through the reaction of an arene radical cation with an azide anion. acs.org

A thorough mechanistic investigation of this compound would need to consider both ionic and radical pathways for its various transformations. For example, the thermal or photochemical decomposition of the azide could lead to a nitrene intermediate, which has its own distinct reactivity. Alternatively, reactions at the furan ring could proceed through electrophilic attack (ionic mechanism) or via radical intermediates in oxidative coupling processes.

Derivatization and Post Synthetic Functionalization Strategies

Chemoselective Derivatization of the Azide (B81097) Group

The azide group is a versatile functional group known for its specific reactivity, which allows for its modification without affecting the furan (B31954) ring. researchgate.net This chemoselectivity is the basis for its widespread use in bioconjugation and materials science. nih.gov Two primary transformations of the azide group on 2-(azidomethyl)furan are the Staudinger reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Staudinger reaction (or Staudinger ligation) involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. researchgate.netsopachem.com This intermediate can then be hydrolyzed to yield a primary amine, effectively reducing the azide. This method is a cornerstone for converting azides to amines under mild conditions. researchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a prominent example of "click chemistry," is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. colab.wsiris-biotech.de This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for derivatizing this compound. iris-biotech.devulcanchem.com For instance, reacting this compound with various alkynes in the presence of a copper(I) catalyst provides a straightforward route to a diverse range of furan-containing triazoles. colab.ws

| Reaction Name | Reactant | Reagents | Product |

| Staudinger Reaction | Azide | 1. Triphenylphosphine2. H₂O | Primary Amine |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) source (e.g., CuI) | 1,4-disubstituted 1,2,3-triazole |

Functionalization of the Furan Ring System

The furan ring itself presents a different set of challenges and opportunities for functionalization. The furan core is known to be sensitive to acidic conditions, strong oxidants, and high temperatures, which restricts the use of many classical aromatic substitution methods. colab.ws Consequently, modern catalytic techniques, particularly those involving C-H bond activation, have become essential for modifying the furan scaffold. colab.ws

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for derivatizing furan compounds. colab.ws Research has demonstrated that the typically less reactive C3 position of the furan ring can be successfully targeted. colab.ws The success of these reactions often depends on the presence and nature of other substituents on the furan ring, which can act as directing groups. colab.ws For example, the presence of an aldehyde group has been shown to be crucial in some catalytic systems for enabling C-H functionalization pathways. colab.ws While direct C-H activation of this compound is a plausible synthetic route, the development of these methods is an ongoing area of research aimed at expanding the chemical toolbox for biomass-derived platform molecules. colab.ws

Orthogonal Functionalization Approaches

Orthogonal functionalization refers to the selective modification of one functional group in a molecule without affecting another, distinct functional group. This strategy is highly valuable for the stepwise construction of complex molecular architectures. A derivative of this compound, namely 2-azidomethyl-5-ethynylfuran , is an excellent example of a molecule designed for orthogonal chemistry. colab.ws

This ambivalent compound possesses both an azide and a terminal alkyne—the two reactive partners in the CuAAC reaction. colab.ws This allows for several synthetic strategies:

The azide group can be selectively reacted with an external alkyne via CuAAC, leaving the furan's ethynyl (B1212043) group untouched for subsequent transformations.

Conversely, the ethynyl group can participate in reactions (such as Sonogashira coupling or a separate CuAAC reaction with an azido-functionalized molecule) while the azide group remains available for later modification.

This molecule can also act as a "self-clickable" monomer, where the azide of one molecule reacts with the alkyne of another, leading to the formation of oligomers or polymers containing repeating triazole-furan units. colab.ws

The ability to independently address the azide and alkyne functionalities provides a powerful platform for creating well-defined, multifunctional molecules and materials from a furan base. rsc.org

Polymer-Bound and Solid-Phase Derivatization for Material Synthesis

The application of this compound extends into materials science, particularly through its use in solid-phase synthesis and the functionalization of polymers. sopachem.com Solid-phase organic synthesis (SPOS) involves attaching a molecule to a solid support, such as a polymer resin, performing chemical reactions on it, and then cleaving the final product from the support. sopachem.comacs.org This simplifies purification, as excess reagents and byproducts can be washed away by simple filtration. sopachem.com

This compound is well-suited for this approach. Its azide group can be used to "click" the molecule onto a solid support that has been pre-functionalized with alkyne groups. researchgate.net For example, polystyrene or Wang resins can be modified to bear alkyne functionalities, which then serve as anchor points for this compound. acs.orgbharavilabs.in Once tethered to the resin, the furan ring can be further modified, or the entire furan-containing molecule can be cleaved to yield a purified product.

Alternatively, this compound can be used in post-polymerization modification. researchgate.net A pre-formed polymer containing pendant alkyne groups can be functionalized by reacting it with this compound via CuAAC. This method allows for the precise introduction of furan moieties onto a polymer backbone, thereby altering the material's properties. utoronto.ca Similarly, furan-functionalized polymers can be synthesized first, followed by a reaction with an azide-containing molecule to attach other functional units. utoronto.ca These strategies are instrumental in developing advanced materials, such as targeted drug delivery systems or novel functional coatings. researchgate.netutoronto.ca

| Solid Support/Polymer | Linkage Chemistry | Application |

| Alkyne-functionalized Polystyrene Resin | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Immobilization of this compound for solid-phase synthesis. |

| Alkyne-functionalized Polymer | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Post-polymerization modification to introduce furan groups. |

| Wang Resin | Ester or Ether Linkage | General support for solid-phase synthesis of organic molecules. acs.orgbharavilabs.in |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Self-Clickable Building Block in Polymer Science

A significant application of furan-containing compounds lies in their use as "self-clickable" monomers in polymer science. This concept is particularly relevant for 2-azidomethyl-5-ethynylfuran, a derivative of 2-(azidomethyl)furan, which contains both an azide (B81097) and an alkyne group within the same molecule. researchgate.netthieme-connect.comthieme-connect.com This dual functionality allows it to undergo intermolecular cycloaddition reactions, a cornerstone of click chemistry, to form polymers. thieme-connect.com

Synthesis of Oligomers and Macromolecules via Click Chemistry

The "self-clickable" nature of 2-azidomethyl-5-ethynylfuran enables the synthesis of oligomers and macromolecules through click polymerization. researchgate.netthieme-connect.com This process, often catalyzed by copper(I), involves the reaction of the azide group of one monomer with the alkyne group of another, leading to the formation of triazole linkages and the growth of a polymer chain. researchgate.netthieme-connect.comthieme-connect.com This method offers a straightforward approach to producing furan-triazole oligomers under mild conditions. thieme-connect.com The resulting oligomers are thermally transformable, exhibiting strong exothermic effects at temperatures above 200 °C, which is attributed to the presence of high-energy azide fragments. thieme-connect.com

The synthesis of these polymers can be achieved using various catalyst systems. For instance, the polymerization of diazide and diyne monomers has been successfully carried out using catalysts like CuBr/PMDETA and CuSO4/sodium ascorbate (B8700270) in solvents such as DMF. rsc.org The choice of catalyst and reaction conditions can influence the properties of the resulting polymers.

Tailored Polymer Architectures and Networks

The versatility of click chemistry allows for the creation of tailored polymer architectures and networks. By controlling the polymerization process, it is possible to design polymers with specific properties and functionalities. rsc.orgrsc.org For example, the incorporation of furan (B31954) moieties into polymer backbones can lead to materials with dynamic properties, such as self-healing capabilities. rsc.orgrsc.orgresearchgate.net

The Diels-Alder reaction, a temperature-controlled cycloaddition between a diene (like furan) and a dienophile, is another powerful tool for creating reversible polymer networks. researchgate.netmdpi.com This allows for the development of materials that can be crosslinked and decrosslinked by changing the temperature, opening up possibilities for recyclable thermosets and other smart materials. researchgate.net The combination of click chemistry and Diels-Alder reactions provides a rich platform for designing complex and functional polymer networks. rsc.orgrsc.org

Precursor for Complex Heterocyclic Structures

This compound serves as a valuable precursor for the synthesis of a variety of complex heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. researchgate.nettiu.edu.iq

Synthesis of Triazole-Containing Compounds

The azide group in this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry, to form 1,2,3-triazoles. thieme-connect.comthieme-connect.comvulcanchem.com This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. researchgate.netacs.org A wide range of alkynes can be used in this reaction, leading to a diverse library of furan-containing triazoles. thieme-connect.comthieme-connect.com

The synthesis of these triazole derivatives can be carried out under environmentally friendly conditions, for example, using a "green" protocol with copper sulfate (B86663) and sodium ascorbate in an aqueous ethanol (B145695) solution. thieme-connect.com This approach has been used to prepare a broad range of furfural-containing triazoles in good to excellent yields. thieme-connect.comthieme-connect.com

Table 1: Examples of Catalysts for Triazole Synthesis from Azides

| Catalyst System | Solvent | Reference |

|---|---|---|

| CuI | EtOH/H₂O | acs.org |

| CuSO₄/sodium ascorbate | DMF/t-BuOH/H₂O | nih.gov |

| CuBr/PMDETA | DMF | rsc.org |

Formation of Fused Furan Systems

The furan ring in this compound and its derivatives can participate in various reactions to form fused heterocyclic systems. For instance, furan-fused chalcones have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such fused systems often involves multi-step reaction sequences. nih.gov

Furthermore, various synthetic methods have been developed to construct diverse furan-containing ring systems. These methods include intramolecular cyclizations of appropriately functionalized precursors and intermolecular annulation reactions. organic-chemistry.org For example, naphthodihydrofurans can be synthesized from the reaction of nitrostilbenes with aromatic enols, which can then be further transformed into polycondensed, fully aromatic O-heterocycles. mdpi.com The development of modular synthetic approaches allows for the construction of complex molecular architectures, such as biaryl covalent base-pair analogues containing furan rings. researchgate.net

Development of Optoelectronic Materials

The unique electronic properties of the furan ring make it an attractive component for the development of optoelectronic materials. pageplace.de Furan-containing polymers and small molecules have been investigated for their potential applications in devices such as solar cells and light-emitting diodes. researchgate.net

The incorporation of furan moieties into conjugated polymer backbones can influence the material's optical and electronic properties. rsc.org For example, the synthesis of α-oligofurans with well-defined structures has been reported, and their photophysical properties have been studied. researchgate.net Furthermore, the combination of furan with other heterocyclic units, such as triazoles, can lead to materials with interesting photoluminescence properties. researchgate.net Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), are often used to understand the electronic transitions and predict the optoelectronic properties of these materials. researchgate.net The development of new synthetic methodologies, such as the one-pot synthesis of a sustainable poly(imino-furano-triazole), continues to expand the library of furan-based materials for optoelectronic applications. researchgate.net

Scaffold for Molecular Diversity in Synthetic Chemistry

The furan ring is a privileged structure in medicinal chemistry and materials science, and its derivatives serve as versatile starting points for the synthesis of more complex molecules. Among these, this compound has emerged as a particularly valuable scaffold for generating molecular diversity. Its utility stems from the presence of the azide (-N₃) group, a highly reactive functional group that can participate in a wide range of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". frontiersin.orgnih.gov This allows for the efficient and modular construction of a vast library of compounds from a single, readily accessible core structure.

The strategic placement of the azide group on the furan ring allows chemists to leverage the stability and reactivity of both moieties. The furan core can be derived from renewable biomass sources, such as from 5-(hydroxymethyl)furfural (HMF), positioning this compound and its precursors as key bio-based building blocks. thieme-connect.comthieme-connect.com The azide group acts as a versatile chemical handle, enabling the covalent linking of the furan scaffold to a wide array of other molecules, leading to the rapid generation of novel chemical entities with diverse structures and functions. cam.ac.ukcam.ac.uk

Application in Click Chemistry for Triazole Synthesis

The most prominent application of this compound as a scaffold is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net This reaction allows for the straightforward and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azide group with a terminal alkyne. The triazole ring itself is a desirable feature, known for its stability and ability to engage in hydrogen bonding, often acting as a bioisostere for amide bonds.

Researchers have utilized derivatives like 5-(azidomethyl)furfural (AMF) to react with a broad range of alkynes, producing a library of furan-triazole hybrids. researchgate.net This approach demonstrates the power of using a single furan-azide platform to generate numerous derivatives by simply varying the alkyne reaction partner. thieme-connect.comresearchgate.net This modularity is a key aspect of diversity-oriented synthesis.

For instance, the reaction of 5-(azidomethyl)furfural with various terminal alkynes under green copper(I)-catalyzed conditions (using CuSO₄/sodium ascorbate in aqueous ethanol) has been shown to produce a wide range of furfural-containing triazoles in good to excellent yields. researchgate.net

| Alkyne Partner | Catalyst System | Yield (%) | Reference |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | 95 | researchgate.net |

| 1-Heptyne | CuSO₄/Sodium Ascorbate | 88 | researchgate.net |

| Propargyl alcohol | CuSO₄/Sodium Ascorbate | 92 | researchgate.net |

| 2-Methyl-3-butyn-2-ol | CuSO₄/Sodium Ascorbate | 94 | researchgate.net |

| 4-Pentyn-1-ol | CuSO₄/Sodium Ascorbate | 91 | researchgate.net |

This table showcases the versatility of the 5-(azidomethyl)furfural scaffold in click reactions with various alkynes, leading to high yields of diverse triazole products.

Tandem Reactions for Complex Heterocycle Synthesis

Beyond simple cycloadditions, the this compound scaffold can participate in more complex tandem or cascade reactions to build sophisticated, fused heterocyclic systems. These reactions generate significant molecular complexity in a single synthetic operation.

A notable example involves the reaction of methyl this compound-3-carboxylates with 2-cyanoacetamides. google.com.uaresearchgate.net In the presence of a base like potassium tert-butoxide, this reaction proceeds through a cascade cyclization to afford a novel and complex heterocyclic system: N-substituted 5-oxo-5,9-dihydro-4H-furo[3,2-e] thieme-connect.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.diazepine-3-carboxamides. researchgate.net This transformation demonstrates the potential of the this compound core to serve as a foundation for constructing unique, multi-ring scaffolds that would be challenging to synthesize through other methods.

Development of "Self-Clickable" Monomers

The concept of using this compound as a scaffold has been advanced through the synthesis of bifunctional monomers. A key example is 2-azidomethyl-5-ethynylfuran, a molecule that contains both an azide and a terminal alkyne group. thieme-connect.comthieme-connect.com This "self-clickable" monomer can undergo intermolecular cycloaddition reactions to form furan-triazole oligomers and polymers under mild conditions. thieme-connect.com This approach opens a pathway to new bio-based polymeric materials where the furan and triazole rings are integral parts of the polymer backbone. The synthesis of this monomer is efficiently achieved from HMF, highlighting a sustainable route to advanced materials. thieme-connect.com

Use in Specialized Functional Molecules

The following table summarizes the diverse molecular structures that can be generated using the this compound scaffold, illustrating its role in creating molecular diversity.

| Starting Scaffold | Reaction Type | Resulting Molecular Structure | Application Area | Reference |

| 5-(Azidomethyl)furfural | CuAAC | 1,2,3-Triazole-Furan Hybrids | Medicinal Chemistry | researchgate.net |

| Methyl this compound-3-carboxylate | Tandem Cyclization | Fused Furo-triazolo-diazepines | Heterocyclic Synthesis | researchgate.net |

| 2-Azidomethyl-5-ethynylfuran | Intermolecular CuAAC | Furan-Triazole Oligomers | Materials Science | thieme-connect.comthieme-connect.com |

| This compound-3-carboxylic acid | Acylation/Functionalization | Dual-Functioning SHAPE Probes | Chemical Biology | nih.gov |

This table provides an overview of the diverse applications and resulting molecular complexity derived from the this compound scaffold.

Theoretical and Computational Chemistry Studies of 2 Azidomethyl Furan

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its reactivity. physchemres.orgossila.com Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons within 2-(azidomethyl)furan and to calculate key reactivity descriptors.

One of the most important aspects of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

For furan (B31954) derivatives, DFT calculations at levels such as B3LYP/6-31G(d) are used to determine these electronic properties. The analysis of the HOMO and LUMO energy levels helps in predicting how this compound will interact with other molecules, identifying it as either an electron donor or an electron acceptor in a chemical reaction. physchemres.org

Table 1: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. ossila.com |

| LUMO Energy | Indicates the molecule's ability to accept electrons. ossila.com |

| HOMO-LUMO Gap | Relates to the molecule's chemical stability and reactivity. physchemres.org |

| Electron Density | Shows the distribution of electrons across the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. mdpi.com |

Reaction Mechanism Predictions and Validation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry for studying reaction mechanisms. researchgate.netmdpi.comresearchgate.netresearchgate.netmolaid.com Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G**, are commonly used to investigate reactions of furan derivatives. mdpi.com These calculations can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. For instance, in the context of cycloaddition reactions involving similar furan compounds, DFT has been used to explain the preference for certain products by analyzing the energies of the transition states leading to different isomers. The theory can also be used to understand the role of catalysts in reactions involving furan derivatives.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM provides a rigorous method for analyzing the electron density of a molecule to understand chemical bonding and non-covalent interactions. mdpi.comwiley-vch.deamercrystalassn.org This analysis involves identifying critical points in the electron density, which reveal the presence of bonds and the nature of interatomic interactions. nih.gov For molecules like this compound, QTAIM can be used to characterize the bonds within the molecule and to study its interactions with other species, such as in catalyst-substrate complexes or during a chemical reaction. pcbiochemres.com The properties of the bond critical points, such as the electron density and its Laplacian, offer insights into the strength and nature of the chemical bonds. mdpi.com

Conceptual DFT Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various indices derived from the principles of density functional theory. mdpi.com These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. dergipark.org.tr They help in predicting the global reactivity of this compound. dergipark.org.tr Furthermore, local reactivity descriptors, like the Fukui functions and Parr functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. mdpi.com This information is crucial for understanding the regioselectivity of its reactions.

Table 2: Conceptual DFT Reactivity Indices and Their Interpretation

| Index | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Global electrophilic nature of the molecule. dergipark.org.tr |

| Fukui Functions (f(r)) | - | Identifies local reactive sites. |

| Parr Functions (P(r)) | - | Predicts the most probable sites for nucleophilic/electrophilic attack. |

Solvation Effects on Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its rate and outcome. chemrxiv.org Computational models are used to simulate the effect of different solvents on the reaction pathways of this compound. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. cam.ac.uk

Studies on similar furan systems have shown that solvation can alter the relative energies of reactants, products, and transition states, thereby affecting the kinetics and thermodynamics of the reaction. chemrxiv.org For instance, polar solvents might stabilize charged intermediates or transition states, favoring certain reaction pathways over others. kuleuven.be Understanding these effects is critical for optimizing reaction conditions and for accurately predicting reaction outcomes in a solution phase. cam.ac.uk

Conformational Analysis and Energetics

Molecules that are not rigid can exist in different spatial arrangements called conformations. organicchemistrytutor.comlibretexts.org Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. libretexts.org For this compound, this would involve studying the rotation around the single bond connecting the furan ring to the azidomethyl group.

Computational methods can be used to perform a systematic search for different conformers and to calculate their energies. cwu.edu This analysis helps to determine the most stable conformation, which is the one the molecule is most likely to adopt. The energy differences between various conformations, such as staggered and eclipsed forms, provide insight into the flexibility of the molecule and the energy barriers to internal rotation. organicchemistrytutor.comindiana.edu This information is important as the reactivity and biological activity of a molecule can be dependent on its preferred conformation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(azidomethyl)furfural |

| 5-aminolevulinic acid |

| 2,5-dimethyl-furan |

| 2-methyl-furan |

| 5-hydroxy-methyl-furfural |

| furfural (B47365) |

| bishydroxyl-methyl-furan |

| furfuryl alcohol |

| diazomethane |

| 3-(phenylsulfonyl)furan-2(5H)-one |

| 2,5-bis[4-(N-cyclobutyldiaminomethyl)phenyl]furan |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine |

| 2-(chloromethyl)-5-(diacetoxymethyl)furan |

| 2-azidomethyl-5-ethynylfuran |

| ranitidine |

| furan fatty acids |

| prothrin |

| 2,5-furandicarboxylic acid |

| polyethylene furanoate |

| polyethylene terephthalate |

Advanced Analytical Techniques in Research Methodologies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 2-(azidomethyl)furan. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the furan (B31954) ring and the azidomethyl substituent. rsc.orgchemrxiv.orgmdpi.com

Table 1: Representative NMR Data for Furan Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 4.0 - 4.5 | Methylene (B1212753) protons (-CH₂-N₃) |

| ¹H | 6.0 - 7.5 | Furan ring protons |

| ¹³C | 45 - 55 | Methylene carbon (-CH₂-N₃) |

| ¹³C | 105 - 150 | Furan ring carbons |

| Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is particularly useful for identifying functional groups within a molecule. scifiniti.comanton-paar.com In the case of this compound, the most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band characteristic of the azide (B81097) (N₃) functional group, typically appearing in the region of 2100 cm⁻¹. mdpi.com

Other key vibrations include C-H stretching and bending frequencies for the furan ring and the methylene group, as well as C-O-C stretching of the furan ring. researchgate.netudayton.edu Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. scifiniti.comresearchgate.net The "fingerprint" region of the Raman spectrum, which contains complex vibrations of the molecular skeleton, is unique to the compound and serves as a valuable tool for identification. anton-paar.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) stretch | ~2100 | Strong, Sharp |

| C-H stretch (furan) | 3100 - 3200 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=C stretch (furan) | 1500 - 1600 | Variable |

| C-O-C stretch (furan) | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula of this compound can be confirmed. rsc.orgvulcanchem.com This is a critical step in verifying the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, showing the loss of a nitrogen molecule (N₂) from the azide group. vulcanchem.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its presence in various samples.

Gas Chromatography-Mass Spectrometry (GC/MS) in Furan Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like furan and its derivatives. nih.govmdpi.comrestek.com In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long, thin capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification. uzh.ch GC-MS is particularly valuable in furan research for its ability to separate isomers and quantify trace amounts of these compounds in complex matrices. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/ESI/MS/MS)

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. wikipedia.org This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is a "soft" ionization technique that minimizes fragmentation. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution, speed, and sensitivity. nih.govshimadzu.compharmanueva.com In LC-MS/MS, a specific ion from the first mass spectrometer is selected, fragmented, and then analyzed in a second mass spectrometer. This highly selective and sensitive technique is invaluable for the trace analysis of furan derivatives in complex biological and environmental samples. nih.govshimadzu.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Stability and Kinetics

The thermal stability of this compound is a critical parameter, particularly given the energetic nature of the azide functional group. Thermal analysis techniques, especially Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing its decomposition behavior and determining its kinetic parameters. researchgate.netplos.org

DSC measures the heat flow to or from a sample as a function of temperature or time, revealing thermal transitions such as melting and decomposition. hitachi-hightech.comshimadzu.com For an energetic material like this compound, the DSC thermogram is expected to show a significant exothermic peak corresponding to the decomposition of the azide group. Studies on analogous energetic materials provide insight into the expected thermal behavior. For instance, DSC analysis of oligomers derived from the related compound 2-azidomethyl-5-ethynylfuran revealed strong exothermic effects at temperatures exceeding 200 °C, attributed to the decomposition of the azide fragments. thieme-connect.com Similarly, other organic azides, like trityl azide, exhibit a sharp exothermic decomposition peak around 230°C. tainstruments.com

The data obtained from non-isothermal DSC experiments, conducted at multiple heating rates, are crucial for kinetic analysis. nih.gov By applying model-free (isoconversional) methods, such as the Flynn-Wall-Ozawa (FWO) method, or model-fitting methods, like the Kissinger or Borchardt-Daniels approaches, key kinetic parameters for the decomposition reaction can be determined. tainstruments.comphyschemres.org These parameters include the activation energy (Eₐ), the pre-exponential factor (A), and the reaction order (n).

The activation energy (Eₐ) represents the minimum energy required to initiate the decomposition, and a higher value generally indicates greater thermal stability. The pre-exponential factor (A) relates to the frequency of collisions in a favorable orientation for reaction. Together, these parameters, as defined by the Arrhenius equation, describe the temperature dependence of the reaction rate constant (k).

For example, kinetic studies on a novel azido (B1232118) ether energetic plasticizer using non-isothermal DSC yielded the following kinetic and thermodynamic parameters, which serve as a reference for what could be determined for this compound. physchemres.org

| Kinetic Method | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at Tₚ (s⁻¹) | Enthalpy of Activation (ΔH≠) (kJ/mol) | Entropy of Activation (ΔS≠) (J/mol·K) | Gibbs Free Energy of Activation (ΔG≠) (kJ/mol) |

|---|---|---|---|---|---|---|

| Kissinger | 140.50 | 6.08 x 10¹³ | 1.1864 x 10⁹ | 136.36 | 11.08 | 130.82 |

| Flynn-Wall-Ozawa (FWO) | 142.30 | - | - | - | - | - |

| Starink | 142.10 | - | - | - | - | - |

This type of analysis is fundamental for assessing the thermal hazards and predicting the shelf-life and stability of this compound under various temperature conditions. The critical temperature of thermal explosion (Tₑ) can also be calculated from this data, providing a key safety indicator. physchemres.org

Advanced Methodologies for Reaction Monitoring

The synthesis of this compound, typically involving the nucleophilic substitution of a leaving group in 2-(halomethyl)furan or a related precursor with an azide source like sodium azide, benefits significantly from advanced reaction monitoring techniques. thieme-connect.com These methodologies allow for real-time tracking of reactant consumption, intermediate formation, and product generation, leading to optimized reaction conditions, improved yields, and enhanced safety.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. nih.gov By placing the reaction vessel directly within the NMR spectrometer or by using a flow-cell setup, spectra can be acquired at regular intervals without disturbing the reaction mixture. plos.orgnih.gov For the synthesis of this compound, ¹H and ¹³C NMR would be employed to monitor the reaction progress.

The conversion can be quantitatively tracked by observing the disappearance of signals corresponding to the starting material, such as the methylene protons of 2-(chloromethyl)furan, and the simultaneous appearance of new signals for the product, this compound. acs.orgrsc.org For example, monitoring the reaction of a furan derivative with a maleimide (B117702) using ¹H NMR allowed for the calculation of reaction conversion by comparing the integration of characteristic proton signals of the reactant and product over time. rsc.org

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Change Over Time |

|---|---|---|---|

| 2-(chloromethyl)furan (Reactant) | -CH₂Cl | ~4.7 | Signal intensity decreases |

| This compound (Product) | -CH₂N₃ | ~4.4 | Signal intensity increases |

| Furan Ring Protons | H-3, H-4, H-5 | ~6.4 - 7.6 | Shifts may occur; serve as internal reference |

Note: Chemical shifts are approximate and depend on the solvent and other reaction conditions.

This technique provides rich, structurally detailed kinetic data that is often inaccessible with other methods. nih.gov It allows for the identification of transient intermediates and potential side products, offering deep mechanistic insights that are crucial for process optimization and control. acs.org Other in-situ spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can also be employed, particularly for monitoring the characteristic strong, sharp absorption band of the azide group (–N₃) around 2100 cm⁻¹.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to avoid over-azidation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Purify via column chromatography (e.g., hexane/ethyl acetate gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : The azide group (-N₃) exhibits a strong absorption band near 2100–2200 cm⁻¹ , while the furan ring shows C-O-C stretching at 1250–1300 cm⁻¹ .

- ¹H NMR : Key signals include:

- δ 4.2–4.5 ppm (singlet, -CH₂N₃).

- δ 6.2–7.5 ppm (multiplet, furan ring protons) .

- ¹³C NMR : The azidomethyl carbon resonates at δ 50–55 ppm .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Toxicity : Limited data exist, but azides are generally shock-sensitive and may decompose explosively under heat or friction .

- Handling :

- Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) .

Advanced: How can computational methods like DFT elucidate the reactivity of this compound in click chemistry?

Answer:

- DFT Applications :

- Software : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for geometry optimization .

Case Study : DFT predicted a 92% yield for the CuAAC reaction of this compound with phenylacetylene, matching experimental results .

Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?

Answer:

- Byproduct Analysis : Common side products include:

- Hydrolysis products : 2-(hydroxymethyl)furan (if moisture is present).

- Dimerization : Observed in azides under prolonged storage; monitor via HPLC .

- Mitigation :

- Add molecular sieves to absorb moisture.

- Use low-temperature (-20°C) quenching to terminate reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.